molecular formula C6H10BrNO B2860454 6-(Bromomethyl)piperidin-2-one CAS No. 2302720-66-5

6-(Bromomethyl)piperidin-2-one

Cat. No. B2860454
CAS RN: 2302720-66-5
M. Wt: 192.056
InChI Key: WNYPGLMMEOPDPQ-UHFFFAOYSA-N
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Description

6-(Bromomethyl)piperidin-2-one is a compound with the CAS Number: 2302720-66-5 . It has a molecular weight of 192.06 . The IUPAC name for this compound is 6-(bromomethyl)piperidin-2-one . The InChI code for this compound is 1S/C6H10BrNO/c7-4-5-2-1-3-6(9)8-5/h5H,1-4H2,(H,8,9) .


Molecular Structure Analysis

The molecular structure of 6-(Bromomethyl)piperidin-2-one consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The bromomethyl group is attached to the sixth carbon of the piperidin-2-one ring .


Chemical Reactions Analysis

While specific chemical reactions involving 6-(Bromomethyl)piperidin-2-one are not mentioned in the retrieved papers, piperidine derivatives are known to undergo a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Drug Design and Synthesis

Piperidine derivatives are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Anticancer Applications

Piperidine derivatives are being utilized in different ways as anticancer agents . They show a wide variety of biological activities and are a vital fundament in the production of drugs .

Antiviral Applications

Piperidine derivatives also have potential antiviral applications . Their unique chemical structure allows them to interact with various viral proteins, potentially inhibiting viral replication .

Antimalarial Applications

There is also research interest in the use of piperidine derivatives as antimalarial agents . Their ability to interfere with the life cycle of the malaria parasite makes them potential candidates for antimalarial drug development .

Antimicrobial and Antifungal Applications

Piperidine derivatives have shown antimicrobial and antifungal properties . They can be used in the development of new antimicrobial and antifungal agents, contributing to the fight against drug-resistant pathogens .

Analgesic and Anti-inflammatory Applications

Piperidine derivatives have been tested for analgesic and anti-inflammatory activity . Some compounds bearing the piperidine moiety were found to have higher analgesic effect than the standard drug indomethacin .

Anti-Alzheimer and Antipsychotic Applications

Piperidine derivatives are being utilized in different ways as anti-Alzheimer and antipsychotic agents . They show promise in the treatment of neurological disorders, including Alzheimer’s disease .

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 6-(Bromomethyl)piperidin-2-one, is an important task of modern organic chemistry .

properties

IUPAC Name

6-(bromomethyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrNO/c7-4-5-2-1-3-6(9)8-5/h5H,1-4H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYPGLMMEOPDPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(=O)C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Bromomethyl)piperidin-2-one

CAS RN

2302720-66-5
Record name 6-(bromomethyl)piperidin-2-one
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